molecular formula C18H22N2O3 B3668219 N-cyclohexyl-1,3-dioxo-2-propyl-5-isoindolinecarboxamide

N-cyclohexyl-1,3-dioxo-2-propyl-5-isoindolinecarboxamide

Cat. No.: B3668219
M. Wt: 314.4 g/mol
InChI Key: AZCWZALZHANVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclohexyl-1,3-dioxo-2-propyl-5-isoindolinecarboxamide” is an organic compound that contains a cyclohexyl group (a six-membered carbon ring), a propyl group (a three-carbon chain), and an isoindoline group (a fused benzene and pyrrolidine ring) with amide and dioxo functionalities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The cyclohexyl group would likely add some degree of three-dimensionality to the molecule .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the exact structure of the compound. These properties could be predicted using computational chemistry methods, but without specific data, any predictions would be speculative .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on this compound’s biological activity, it’s not possible to provide a mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s not possible to provide details on the safety and hazards of this compound .

Future Directions

Future research on this compound could involve elucidating its synthesis and characterizing its physical and chemical properties. If it has biological activity, studies could also investigate its mechanism of action .

Properties

IUPAC Name

N-cyclohexyl-1,3-dioxo-2-propylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-2-10-20-17(22)14-9-8-12(11-15(14)18(20)23)16(21)19-13-6-4-3-5-7-13/h8-9,11,13H,2-7,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCWZALZHANVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-1,3-dioxo-2-propyl-5-isoindolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-1,3-dioxo-2-propyl-5-isoindolinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-1,3-dioxo-2-propyl-5-isoindolinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-1,3-dioxo-2-propyl-5-isoindolinecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-1,3-dioxo-2-propyl-5-isoindolinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-1,3-dioxo-2-propyl-5-isoindolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.